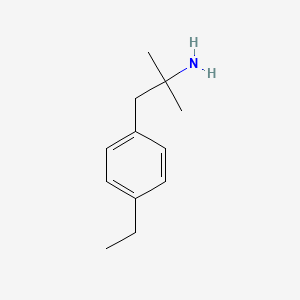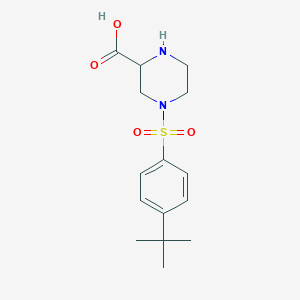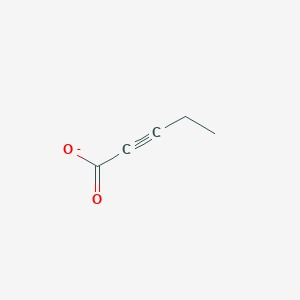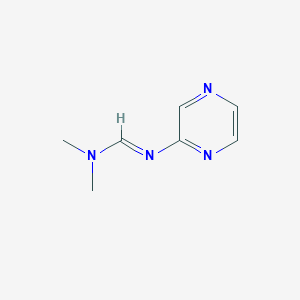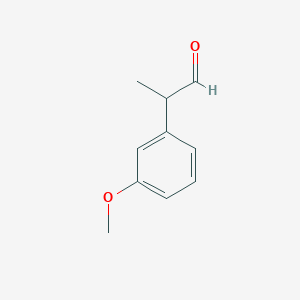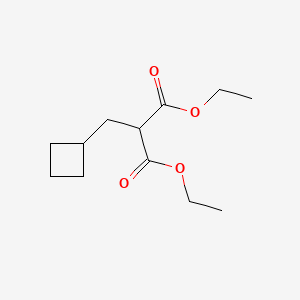
Diethyl 2-(cyclobutylmethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(cyclobutylmethyl)malonate: is an organic compound with the molecular formula C13H20O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a cyclobutylmethyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Cyclobutylmethylation: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction using cyclobutylmethyl bromide and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Industry:
Polymer Production: The compound can be used in the production of polymers with specific properties, such as increased flexibility or thermal stability.
Material Science: It is utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In drug development, it interacts with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Propanedioic acid, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl.
Propanedioic acid, diethyl ester: Lacks the cyclobutylmethyl group.
Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester: Contains a phenylmethyl group instead of cyclobutylmethyl.
Uniqueness:
- The presence of the cyclobutylmethyl group in propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
Properties
CAS No. |
21782-47-8 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 2-(cyclobutylmethyl)propanedioate |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
KXCXWZDZVIXGFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




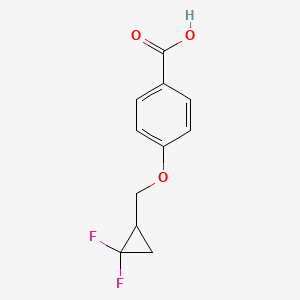

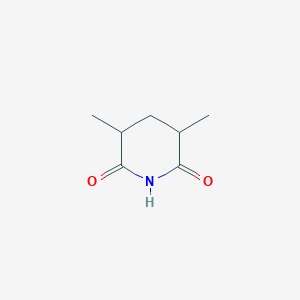
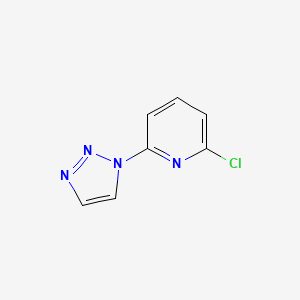

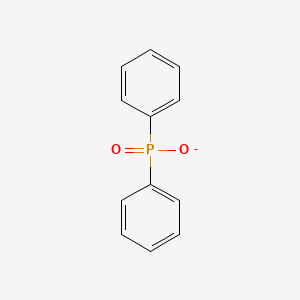
![[1-Methyl-1-(4-oxo-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8688660.png)
